2-(tert-Butoxymethyl)piperazine
Description
Properties
CAS No. |
886365-71-5 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]piperazine |
InChI |
InChI=1S/C9H20N2O/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
LSBXLZCVTCYWRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC1CNCCN1 |
Canonical SMILES |
CC(C)(C)OCC1CNCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse biological activities and physicochemical properties depending on substituent type, position, and steric/electronic effects. Below is a detailed comparison of 2-(tert-Butoxymethyl)piperazine with structurally related compounds, supported by experimental findings from diverse sources.
Physicochemical Properties
- Solubility and pKa: Piperazine derivatives with ethylene spacers (e.g., compound 8ac) exhibited high aqueous solubility (>80 μM) due to favorable pKa values (~6–7) of the piperazine nitrogen, whereas direct N-phenylpiperazine attachment reduced solubility (<20 μM) .
- Metabolic Stability: Piperazine rings are prone to oxidation and dealkylation (e.g., fluoroquinolones metabolized via piperazine N-dealkylation by MnO₂) . The bulky tert-butyl group in this compound could protect against oxidative metabolism, improving stability compared to unsubstituted piperazines .
Receptor Affinity and Selectivity
Dopamine Transporter (DAT) :
- Bridged piperazines (e.g., compound 7) showed high DAT affinity (IC₅₀ = 8.0 nM) and selectivity over serotonin transporters (88-fold) . The tert-butoxymethyl group may mimic rigidity, enhancing DAT interactions.
- N-methylspiperone analogs with 2,3-dichloro substitutions retained D2 affinity, suggesting steric tolerance at the 2-position .
Anticancer and Anti-inflammatory Activity :
Structural Comparisons and Isosteric Replacements
- Isosteres for Metabolic Stability: Piperazine isosteres (e.g., homopiperazine) were explored to mitigate metabolic liabilities, but rigid analogs (e.g., 3,9-diazabicyclo[4.2.1]nonane) showed reduced DAT affinity . The tert-butoxymethyl group may serve as a non-classical isostere, balancing steric bulk and metabolic resistance .
Data Table: Key Comparisons of Piperazine Derivatives
Preparation Methods
Alkylation of Piperazine with tert-Butoxymethyl Halides
One direct approach involves alkylation of piperazine with tert-butoxymethyl halides (e.g., tert-butoxymethyl chloride or bromide). The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the halide, displacing the halide and forming the this compound.
- This reaction typically requires a base to scavenge the released halide acid.
- Solvents such as acetonitrile or DMF are commonly used.
- Reaction conditions are mild to moderate temperatures to avoid side reactions.
Protection of Piperazine Nitrogen and Subsequent Alkylation
A more controlled method uses protection of one nitrogen atom with a tert-butoxycarbonyl (Boc) group, followed by selective alkylation of the free nitrogen.
- Step 1: Protection of piperazine with tert-butyl dicarbonate to form N-Boc-piperazine.
- Step 2: Alkylation of the free nitrogen with a suitable tert-butoxymethylating agent.
- Step 3: Deprotection of the Boc group under acidic conditions to yield the target compound.
This strategy improves selectivity and yield by avoiding multiple substitutions.
Synthesis via Aziridine Ring Opening and Cyclization
An advanced synthetic route involves:
- Ring opening of an aziridine intermediate by nucleophilic attack of piperazine or a primary amine.
- Subsequent cyclization and functional group transformations to install the tert-butoxymethyl substituent.
This method, although more complex, allows for stereoselective synthesis and incorporation of additional functional groups.
Detailed Synthetic Procedure from Patent Literature
A patented method for synthesizing N-tert-butoxycarbonylpiperazine (a closely related intermediate) provides insight into the preparation of tert-butoxy-substituted piperazines, which can be adapted for this compound:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Diethanolamine + Benzyl Chloride, reflux 1–1.5 h | Formation of benzylated intermediate | Not specified |
| 2 | Add sulfur oxychloride, reaction 2.5–3.5 h at 23–28 °C | Chlorination step | Not specified |
| 3 | Reaction with liquefied ammonia 2–4 equiv, 3–3.5 h | Ammonolysis to form piperazine ring | Not specified |
| 4 | Add tert-butyl dicarbonate, stir 0.5–1 h at 10–30 °C | Boc-protection of piperazine nitrogen | 92–94% |
- Final hydrogenation (debenzylation) yields N-tert-butoxycarbonylpiperazine with high purity and yield (92–94%).
- This method highlights the use of tert-butyl dicarbonate for Boc protection, a key step in introducing the tert-butoxy group.
Research Findings on Optimized Synthesis
- Use of bases such as cyclohexyl magnesium chloride improves nucleophilicity in alkylation steps, enhancing yields.
- Changing leaving groups from sulfoxides to chlorides in alkylating agents increases reaction efficiency.
- Microwave-assisted synthesis has been reported to accelerate reactions with good control over temperature and reaction time, minimizing side products.
- Protecting group strategies remain essential to obtain monosubstituted piperazines selectively, as multi-substitution is a common side reaction.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Direct Alkylation | Piperazine + tert-butoxymethyl halide + base | Nucleophilic substitution | Simple, fewer steps | Possible over-alkylation, poor selectivity | Moderate |
| Boc Protection + Alkylation | Piperazine + Boc2O, then alkylating agent | Protection, then substitution | High selectivity, better yield | Multi-step, requires deprotection | High (up to 90%) |
| Aziridine Ring Opening | N-tosylaziridine + amine, cyclization | Ring opening, cyclization | Stereoselective, concise synthesis | More complex, lower overall yield | ~20% overall (for related piperazine) |
| Patented Multi-step Route | Diethanolamine, benzyl chloride, SOCl2, NH3, Boc2O | Multi-step synthesis with protection | High yield, scalable | Multiple steps, requires careful control | 92–94% (for Boc-protected intermediate) |
Q & A
Q. What are the key synthetic strategies for preparing 2-(tert-Butoxymethyl)piperazine, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and protection/deprotection steps. For example, the tert-butoxymethyl group may be introduced via alkylation of piperazine using tert-butoxymethyl chloride under inert conditions. Critical parameters include:
- Temperature : Controlled heating (e.g., 40–60°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Reaction monitoring : HPLC and NMR spectroscopy track intermediate formation and purity . Yield optimization often requires iterative adjustments of stoichiometry and catalyst loading (e.g., K₂CO₃ as a base).
Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR: Confirms tert-butoxymethyl substitution (δ ~1.2 ppm for tert-butyl protons; δ ~3.5–4.0 ppm for methylene protons).
- ¹³C NMR: Identifies quaternary carbons in the tert-butyl group (~70–80 ppm) .
- HPLC : Assesses purity (>95% for research-grade material) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for C₉H₁₈N₂O) .
Advanced Research Questions
Q. How can multivariate statistical analysis resolve spectral overlaps when distinguishing this compound from its structural isomers?
Raman microspectroscopy combined with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) effectively differentiates isomers. For example:
- Parameter optimization : Laser power (10–20 mW) and scan numbers (128–256) enhance spectral resolution .
- PCA/LDA workflow :
Reduce spectral dimensionality using PCA (explaining >95% variance).
Apply LDA to isolate isomer-specific peaks (e.g., tert-butyl vs. benzyl substitutions) .
This approach minimizes false positives in structural identification.
Q. What strategies address contradictory biological activity data in piperazine derivatives like this compound?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Q. How do computational models predict the pharmacokinetic and target-binding properties of this compound?
Tools like PISTACHIO and REAXYS databases enable:
- ADME prediction : LogP (~2.1) and solubility (<1 mg/mL in water) indicate moderate bioavailability .
- Docking simulations : The tert-butoxymethyl group may occupy hydrophobic pockets in serotonin or dopamine receptors (e.g., 5-HT₇R), as seen in related analogs .
- QSAR modeling : Correlate substituent electronegativity (e.g., tert-butyl) with receptor affinity .
Q. What role does the tert-butoxymethyl group play in the stability and bioactivity of piperazine derivatives?
- Lipophilicity enhancement : The tert-butyl group increases LogP by ~1.5 units, improving blood-brain barrier penetration .
- Metabolic stability : tert-Butyl groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Steric effects : Bulky substituents can reduce off-target binding, as demonstrated in dopamine transporter inhibitors .
Methodological Considerations for Data Interpretation
Q. How should researchers design experiments to evaluate the SAR of this compound analogs?
- Core modifications : Synthesize analogs with substituents at the 2- and 4-positions of the piperazine ring.
- Functional assays : Test binding affinity (e.g., Ki values via radioligand assays) against GPCRs or transporters .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) .
- Preparative HPLC : C18 columns and 0.1% TFA in acetonitrile/water achieve >99% purity .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
